Cas no 862189-95-5 (Mirodenafil)

Mirodenafil structure
Mirodenafil structure
Nombre del producto:Mirodenafil
Número CAS:862189-95-5
MF:C26H37N5O5S
Megavatios:531.667484998703
CID:69061

Mirodenafil Propiedades químicas y físicas

Nombre e identificación

    • Mirodenafil
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
    • SK3530
    • SK-3530
    • UNII-504G362H0H
    • 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
    • 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • Mvix
    • Renchi: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
    • Clave inchi: MIJFNYMSCFYZNY-UHFFFAOYSA-N
    • Sonrisas: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1

Atributos calculados

  • Calidad precisa: 531.25200
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 11
  • Complejidad: 902
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento atómico isotópico: 0
  • Superficie del Polo topológico: 125A^2

Propiedades experimentales

  • Denso: 1.33
  • Punto de ebullición: 730.447 °C at 760 mmHg
  • Punto de inflamación: 395.56 °C
  • PSA: 129.14000
  • Logp: 3.40800

Mirodenafil Información de Seguridad

  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

Mirodenafil PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM152178-100mg
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
862189-95-5 98%
100mg
$*** 2023-03-30
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-100mg
Mirodenafil
862189-95-5 99.85%
100mg
¥ 17768 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M876959-10mg
Mirodenafil
862189-95-5 98%
10mg
¥4,770.90 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-100 mg
Mirodenafil
862189-95-5 99.85%
100MG
¥17768.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57474-10mg
Mirodenafil
862189-95-5 98%
10mg
¥4180.00 2023-09-07
MedChemExpress
HY-14930-5mg
Mirodenafil
862189-95-5 99.70%
5mg
¥500 2024-05-25
1PlusChem
1P00GUKY-5mg
MIRODENAFIL
862189-95-5 99%
5mg
$98.00 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-50mg
Mirodenafil
862189-95-5 99.85%
50mg
¥ 11848 2023-09-07
A2B Chem LLC
AH85330-5mg
Mirodenafil
862189-95-5 95%
5mg
$68.00 2024-04-19
A2B Chem LLC
AH85330-1mg
Mirodenafil
862189-95-5 99.85%
1mg
$141.00 2023-12-30

Mirodenafil Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → 10 °C; 10 °C → 65 °C; 3 h, 65 °C
2.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ;  1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
4.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
5.3 Solvents: Methanol ;  2 h, 65 °C
5.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
5.5 Solvents: Water ;  2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetonitrile ;  24 h, reflux
2.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
1.3 Solvents: Methanol ;  2 h, 65 °C
1.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
1.5 Solvents: Water ;  2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium borohydride ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  24 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Mirodenafil Raw materials

Mirodenafil Preparation Products

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Amadis Chemical Company Limited
(CAS:862189-95-5)Mirodenafil
A1056983
Pureza:99%
Cantidad:10mg
Precio ($):571.0